2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile
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Overview
Description
2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with an azetidine ring and a pyridine-3-carbonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . For the specific compound 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile, the synthetic route may involve the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: Heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones.
Introduction of Azetidine Ring: Reacting the thieno[3,2-d]pyrimidin-4-one with azetidine derivatives under suitable conditions.
Attachment of Pyridine-3-Carbonitrile Moiety: Coupling the intermediate with pyridine-3-carbonitrile using appropriate coupling reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring, known for their pharmacological properties.
Pyridine-3-Carbonitrile Derivatives: Molecules with the pyridine-3-carbonitrile moiety, used in various chemical and biological applications.
Uniqueness
2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile is unique due to its combination of the thieno[3,2-d]pyrimidine core, azetidine ring, and pyridine-3-carbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S/c16-6-10-2-1-4-17-14(10)20-11-7-21(8-11)15-13-12(3-5-22-13)18-9-19-15/h1-5,9,11H,7-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQJZMFVIWDNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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